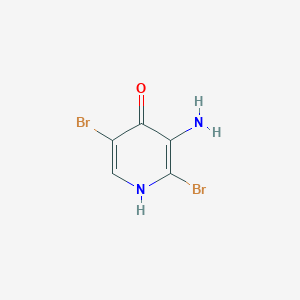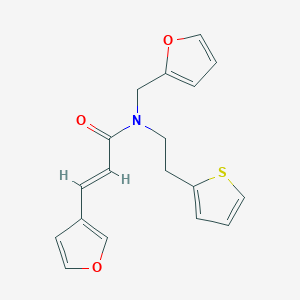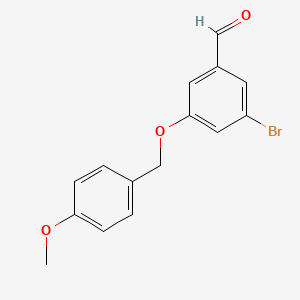
3-Bromo-1-(difluoromethyl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Bromo-1-(difluoromethyl)-1H-pyrazole” is a similar compound with a molecular formula of C4H3BrF2N2 . It’s important to note that the structure and properties of a compound can greatly vary depending on the arrangement of its atoms and functional groups.
Synthesis Analysis
Difluoromethylation is a common process used in the synthesis of compounds containing the difluoromethyl group . This process involves the reaction of a compound with a difluoromethylation reagent. The exact method and conditions can vary depending on the specific compound being synthesized .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the arrangement of atoms in the molecule, the types of bonds present, and other structural details .
Chemical Reactions Analysis
The chemical reactions involving a compound can depend on its structure and the conditions under which the reactions are carried out. For example, difluoromethylated compounds can undergo various types of reactions including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties can be determined through experimental methods or predicted using computational methods .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This can be highly dependent on the specific compound and its intended use. For example, many difluoromethylated compounds are used in the pharmaceutical industry due to their ability to interact with biological targets .
Safety and Hazards
The safety and hazards associated with a compound can depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .
Future Directions
properties
IUPAC Name |
3-bromo-1-(difluoromethyl)-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETHLXCLIVCPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2714329.png)
![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)



![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)

![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)


![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)

![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)